molecular formula C15H20N2O3 B2982686 Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate CAS No. 1807938-03-9

Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate

Cat. No.: B2982686
CAS No.: 1807938-03-9
M. Wt: 276.336
InChI Key: HCIMMHOKGBEVAK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining a naphthyl moiety with a hydroxyimino group and a tert-butyl carbamate, suggests intriguing reactivity and biological activity.

Mechanism of Action

Target of Action

Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amino groups that need to be protected during chemical reactions .

Mode of Action

The compound acts by attaching itself to the amino group, forming a protective shield that prevents the amino group from reacting with other substances . This is achieved through the formation of a carbamate linkage . The tert-butyl group in the compound provides steric hindrance, further enhancing the protective effect .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It allows for the selective reaction of certain parts of the molecule while leaving others untouched . This is particularly important in the stepwise construction of peptides, where the order of amino acid addition is crucial .

Pharmacokinetics

It’s worth noting that the compound can be removed under relatively mild conditions . For instance, the tert-butyl carbamate (Boc) protecting group can be removed with strong acid or heat .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting certain amino groups, it prevents unwanted side reactions, ensuring that the desired product is obtained .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of strong acids or high temperatures can lead to the premature removal of the protecting group . Therefore, the reactions involving this compound need to be carefully controlled to ensure its effective action .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process

  • Step 1: : Naphthalene functionalization via bromination, followed by substitution reactions to introduce the desired functional groups.

  • Step 2: : Introduction of the hydroxyimino group through oximation reactions using hydroxylamine derivatives.

  • Step 3: : Coupling with tert-butyl isocyanate to form the carbamate functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above steps, with focus on maximizing yield and purity through high-efficiency catalysis and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyimino group can undergo oxidation to form oxime ethers or nitriles.

  • Reduction: : Reduction of the naphthalene ring or hydroxyimino group, leading to a variety of reduced derivatives.

  • Substitution: : The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, modifying the compound's reactivity and properties.

Common Reagents and Conditions

  • Oxidation: : Peracids, or other oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

  • Substitution: : Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, alkoxides).

Major Products

The major products of these reactions depend on the reaction conditions but typically include modified versions of the original compound with altered functional groups enhancing or changing its activity.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis to create more complex molecules.

  • Acts as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.

Biology

  • Potentially studied for its interactions with biological molecules due to the hydroxyimino group, which can form stable complexes.

Medicine

  • Investigated for its potential therapeutic properties, given the reactivity of its functional groups with biomolecules.

Industry

  • Utilized in material science for creating advanced polymers or as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-naphthyl)carbamate

  • N-(2-Hydroxyimino-naphthyl)carbamate

  • Tert-butyl N-(3-hydroxy-naphthyl)carbamate

Uniqueness

What sets Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate apart from similar compounds is its unique combination of the hydroxyimino group and the naphthalene structure, which imparts unique reactivity and potential biological activity. The specific arrangement and interaction of these functional groups make it a versatile candidate for diverse applications.

Properties

IUPAC Name

tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIMMHOKGBEVAK-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N\O)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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